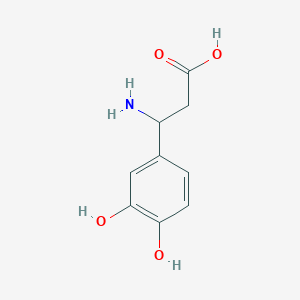

3-Amino-3-(3,4-Dihydroxyphenyl)propansäure

Übersicht

Beschreibung

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is an organic compound with the molecular formula C(9)H({11})NO(_4). It is characterized by the presence of an amino group and a dihydroxyphenyl group attached to a propanoic acid backbone. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Forschung zu Parkinson-Krankheit

L-Dopa wird häufig in der Laborforschung zu Parkinson-Krankheit eingesetzt . Im Körper wird es durch DOPA-Decarboxylase in Dopamin umgewandelt . Nach der Umwandlung in Dopamin wirkt es als erregender Neurotransmitter . Dies trägt dazu bei, Dopamin in erschöpften Schaltkreisen wieder aufzufüllen, was ein häufiges Problem bei Parkinson-Krankheit ist .

Forschung zu Bluthochdruck

L-Dopa wurde auch für die Laborforschung zu Bluthochdruck verwendet . Die Umwandlung von L-Dopa in Dopamin kann Auswirkungen auf die Blutdruckregulation haben, was es zu einer nützlichen Verbindung für die Untersuchung von Bluthochdruck macht.

Forschung zur Melanocytenaktivität

Eine weitere Anwendung von L-Dopa liegt in der Untersuchung der Melanocytenaktivität . Melanocyten sind Zellen, die Melanin produzieren, das Pigment, das unserer Haut, unserem Haar und unseren Augen Farbe verleiht. L-Dopa ist ein Vorläufer von Melanin, daher kann es verwendet werden, um zu untersuchen, wie diese Zellen funktionieren.

Neurotransmitter-Studien

Da L-Dopa in Dopamin umgewandelt wird, einen wichtigen Neurotransmitter, wird es häufig in Studien verwendet, die die Funktion und Regulation von Neurotransmittern untersuchen . Dies kann die Forschung zu psychischen Erkrankungen, Hirnverletzungen und anderen neurologischen Erkrankungen umfassen.

Arzneimittelentwicklung und -prüfung

Aufgrund seiner Rolle bei der Dopaminproduktion wird L-Dopa auch bei der Entwicklung und Prüfung neuer Medikamente eingesetzt . Dies können Medikamente sein, die zur Behandlung von Parkinson-Krankheit, Bluthochdruck und anderen Erkrankungen im Zusammenhang mit der Dopaminfunktion entwickelt wurden.

Biochemische Forschung

L-Dopa wird auch allgemeiner in der biochemischen Forschung eingesetzt

Wirkmechanismus

- The primary target of this compound is not widely documented in the literature. However, it is structurally related to levodopa (L-DOPA), which is used in the treatment of Parkinson’s disease. L-DOPA is converted to dopamine in the brain, and its action primarily involves dopaminergic pathways .

Target of Action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis often begins with commercially available 3,4-dihydroxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate.

Reduction: The intermediate is then reduced to yield the target compound.

Industrial Production Methods: Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use high-pressure reactors and advanced purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Amino alcohols.

Substitution Products: Halogenated or acylated derivatives.

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Neurotransmitter Studies: Used in studies related to neurotransmitter analogs.

Medicine:

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.

Antioxidant Research: Studied for its antioxidant properties.

Industry:

Polymer Production: Used in the synthesis of polymers with specific functional properties.

Material Science: Investigated for its potential in creating advanced materials.

Vergleich Mit ähnlichen Verbindungen

3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks one hydroxyl group compared to the target compound.

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of hydroxyl groups.

Uniqueness: 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is unique due to the presence of both an amino group and two hydroxyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKOWQKLXRMVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395380 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174502-37-5 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

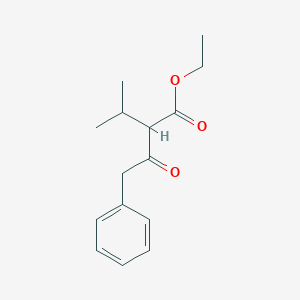

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)